Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate
Description
Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a 2-(trifluoromethyl)phenyl group and at the 4-position with a methyl carboxylate ester. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms, is central to its chemical reactivity and biological interactions. The trifluoromethyl (-CF₃) group on the phenyl ring is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and metabolic stability.
For instance, trifluoromethyl-substituted compounds are prevalent in herbicides and anticancer agents, as the -CF₃ group enhances lipophilicity and resistance to enzymatic degradation .
Properties
Molecular Formula |
C12H8F3NO2S |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
methyl 2-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H8F3NO2S/c1-18-11(17)9-6-19-10(16-9)7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3 |
InChI Key |
OTVNJQZNWGCCLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Steps
Starting Materials :
- 2-(Trifluoromethyl)benzaldehyde (10 mmol)
- Methyl 2-chloroacetoacetate (15 mmol)
- Absolute ethanol (10 mL)
Procedure :
Mechanism :
- The reaction proceeds via nucleophilic attack of the thiol group on the chloroacetoacetate, followed by cyclization to form the thiazole ring.
Characterization Data :
- 1H NMR (DMSO-d6) : δ 1.30 (t, 3H, -CH3), 2.68 (s, 3H, -CH3), 4.30 (q, 2H, -CH2).
- Melting Point : 90°C.
Oxidation of Thiazolidine Intermediates
A patent by CN102372680A (2011) describes an alternative route via oxidation of thiazolidine-4-carboxylate precursors. This method emphasizes cost efficiency and scalability.
Synthetic Pathway
Step 1: Condensation
- L-Cysteine hydrochloride reacts with formaldehyde to form a thiazolidine intermediate.
Step 2: Esterification
- The intermediate is esterified with methanol under acidic conditions to yield methyl thiazolidine-4-carboxylate.
Step 3: Oxidation
Step 4: Functionalization
- Introducing the 2-(trifluoromethyl)phenyl group via electrophilic aromatic substitution or Suzuki coupling.
Optimization Notes :
Industrial-Scale Production
BenchChem (2025) highlights industrial adaptations, such as continuous flow reactors, to improve yield and purity.
Key Features
- Continuous Flow Systems : Reduce reaction time from 72 hours to <12 hours.
- Purification : Chromatography or recrystallization achieves >99% purity.
- Cost Efficiency : Bulk sourcing of 2-(trifluoromethyl)benzaldehyde lowers raw material costs.
Comparative Analysis of Methods
Functional Group Transformations
Post-synthetic modifications enable diversification of the thiazole core:
Scientific Research Applications
Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is a thiazole derivative with a trifluoromethyl group on the phenyl moiety, giving it unique chemical properties and potential applications in pharmaceuticals and agriculture. The molecular formula is , with a molar mass of approximately 287.26 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of organic compounds.
Potential Applications
- Pharmaceutical Development Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate has potential applications in pharmaceutical development.
- Antifungal and Antibacterial Properties Preliminary studies suggest potential antifungal and antibacterial properties due to its structural characteristics. The trifluoromethyl group enhances its interaction with biological targets, potentially increasing its efficacy against pathogens.
- Interaction with Biological Macromolecules this compound interacts effectively with various biological macromolecules, primarily through hydrogen bonding and hydrophobic interactions, due to its lipophilic nature. Studies focusing on enzyme inhibition and receptor binding affinities are ongoing to elucidate its mechanism of action further.
- Drug Development and Agrochemicals this compound stands out due to its specific trifluoromethyl substitution pattern and its potential applications in pharmaceuticals and agriculture. Its unique chemical properties allow it to interact favorably with biological systems, making it an attractive candidate for further research in drug development and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs differ primarily in the substituents on the phenyl ring at the thiazole’s 2-position. Key comparisons include:
2.1. Methyl 2-phenylthiazole-4-carboxylate
- Structure : Lacks substituents on the phenyl ring (only a hydrogen at the 2-position).
- Applications : Used as an intermediate in organic synthesis and explored in medicinal chemistry for its moderate bioactivity .
2.2. Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate
- Structure : Features a fluorine atom at the phenyl ring’s 2-position.
- Properties : The fluorine atom (-F) is a weaker electron-withdrawing group than -CF₃, leading to intermediate electronic effects. This may result in lower lipophilicity and altered binding affinities in biological systems.
- Applications : Investigated for pharmaceutical applications, particularly where balanced solubility and potency are required .
2.3. Trifluoromethyl-Substituted Agrochemicals
- Example : Triflusulfuron methyl (a sulfonylurea herbicide) incorporates a trifluoromethyl group, enhancing herbicidal activity and environmental stability .
- Relevance: The -CF₃ group in Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate may similarly improve pesticidal or pharmacological efficacy compared to non-CF₃ analogs.
Comparative Data Table
| Compound Name | Substituent on Phenyl Ring | Electronic Effect | Hypothesized Applications |
|---|---|---|---|
| This compound | 2-CF₃ | Strong electron withdrawal | Agrochemicals, anticancer agents |
| Methyl 2-phenylthiazole-4-carboxylate | H | Neutral | Synthetic intermediates, moderate bioactivity |
| Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate | 2-F | Moderate electron withdrawal | Pharmaceuticals, targeted therapies |
Key Research Findings
- Metabolic Stability: Trifluoromethyl groups are known to reduce oxidative metabolism, extending the compound’s half-life in vivo compared to fluorine or hydrogen analogs .
- Agrochemical Potential: Structural parallels with triflusulfuron methyl suggest utility in herbicide development, though direct evidence for the target compound is lacking .
Biological Activity
Methyl 2-[2-(trifluoromethyl)phenyl]thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anticonvulsant applications. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring substituted with a trifluoromethyl group and a methyl ester. The thiazole moiety is known for its biological significance, contributing to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F3N1O2S1 |
| Molecular Weight | 263.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents. For instance, a series of thiazole compounds were evaluated against hepatocellular carcinoma cell lines (HepG-2) using MTT assays. The results indicated that certain thiazole derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting that structural modifications enhance their potency .
Case Study: Antitumor Efficacy
A notable study synthesized several thiazole derivatives and assessed their anticancer activity. The compound with the structure similar to this compound demonstrated an IC50 value of approximately 1.61 µg/mL against HepG-2 cells, indicating strong antitumor potential . The SAR analysis revealed that the presence of electron-donating groups like methyl at specific positions on the phenyl ring significantly increased activity.
Anticonvulsant Activity
This compound has also been investigated for its anticonvulsant properties. In animal models, compounds with similar thiazole structures showed effective anticonvulsant action with median effective doses significantly lower than standard medications like ethosuximide . This suggests that modifications to the thiazole core can lead to enhanced therapeutic profiles for seizure disorders.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.
- Methyl Group Positioning : Affects electronic properties and steric hindrance, which are crucial for receptor interactions.
- Thiazole Ring : Essential for maintaining biological activity across various assays.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions. For example, α-oxo esters (e.g., methyl acetoacetate) can react with substituted benzaldehydes and thiourea under acidic conditions (e.g., H₂SO₄ or HCl) to form the thiazole core . Optimization may include:
- Solvent selection : Acetone or ethanol for improved solubility .
- Catalyst : Acidic catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization .
- Temperature : Reflux conditions (70–80°C) to enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- ¹H/¹³C NMR : To verify ester groups (δ ~3.8–4.0 ppm for methyl ester) and aromatic/trifluoromethyl substituents .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching of ester) and ~1250 cm⁻¹ (C-F stretching) confirm functional groups .
- LC-MS : To assess molecular ion peaks (e.g., [M+H]⁺) and purity .
Q. What are the known biological targets of structurally analogous thiazole derivatives?
- Targets : DNA intercalation (e.g., via planar aromatic systems) and enzyme inhibition (e.g., topoisomerase II, kinases) .
- Mechanistic Insight : The trifluoromethyl group enhances lipophilicity, improving membrane permeability and target binding .
Advanced Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity prediction .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) in crystallographic data .
- Application : Predict regioselectivity in derivatization reactions (e.g., sulfonation at the thiazole nitrogen) .
Q. What strategies resolve crystallographic data discrepancies between refinement software (e.g., SHELXL vs. Olex2)?
- Recommendations :
- Validation Tools : Use PLATON to check for missed symmetry or twinning .
- Refinement Protocols : SHELXL’s restraints for anisotropic displacement parameters improve model accuracy .
- Cross-Validation : Compare residual density maps between software to identify outliers .
Q. How can SAR studies elucidate the role of the trifluoromethyl group in bioactivity?
- Experimental Design :
- Analog Synthesis : Replace -CF₃ with -CH₃, -Cl, or -OCH₃ to assess steric/electronic effects .
- Assays : Measure IC₅₀ in enzyme inhibition (e.g., topoisomerase II) or antimicrobial activity (MIC against S. aureus and C. albicans) .
Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?
- Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
